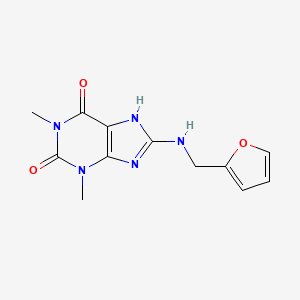

8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

描述

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a 1,3-dimethylated purine core with an 8-position substitution. Its molecular formula is C₁₃H₁₅N₅O₃, with a molecular weight of 297.30 g/mol. The furan ring contributes moderate lipophilicity and electronic effects, distinguishing it from alkyl or aryl-substituted analogs .

属性

IUPAC Name |

8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-6-7-4-3-5-20-7/h3-5H,6H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQQTRPUKDTFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as 1,3-dimethylxanthine.

Substitution Reaction: The furan-2-ylmethylamino group is introduced through a substitution reaction. This involves the reaction of 1,3-dimethylxanthine with furan-2-ylmethylamine under appropriate reaction conditions, such as the presence of a base and a suitable solvent.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups on the purine or furan rings are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

科学研究应用

Medicinal Applications

The compound has been explored for its potential as an antitumor agent . Research indicates that modifications to the purine structure can enhance selectivity and potency against cancer cell lines. The presence of the furan moiety is believed to contribute to increased interaction with biological targets.

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may inhibit specific kinases involved in tumor growth and proliferation.

- Case Studies : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. Further research is necessary to elucidate the precise mechanisms and pathways involved.

Neuroprotective Properties

Emerging evidence suggests that this compound may exhibit neuroprotective effects. It has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Neuroprotection

- Antioxidant Activity : The furan ring may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.

- Neurotransmitter Modulation : There is ongoing research into how this compound affects neurotransmitter levels, particularly acetylcholine, which is crucial for cognitive function.

Pharmaceutical Development

The unique structure of this compound makes it a candidate for further pharmaceutical development.

Formulation Studies

- Solubility Enhancement : Formulation strategies are being investigated to improve the solubility and bioavailability of this compound.

- Delivery Systems : Nanoparticle-based delivery systems are being explored to target specific tissues and reduce side effects associated with systemic administration.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.

Safety Assessments

Preliminary toxicological studies indicate that while the compound exhibits promising biological activity, further testing is required to assess its long-term safety and potential side effects.

作用机制

The mechanism of action of 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

相似化合物的比较

Structural Modifications at the 8-Position

The 8-position of the purine-2,6-dione scaffold is critical for modulating receptor affinity and selectivity. Key analogs and their biological profiles are compared below:

Table 1: Structural and Functional Comparison of 8-Substituted Purine-2,6-diones

Key Observations:

- Receptor Selectivity: The furan-2-ylmethylamino substituent shows moderate affinity for 5-HT₁A and D₂ receptors, unlike the 2,3-dichlorophenylpiperazine analog (Compound 5), which exhibits nanomolar potency for 5-HT₆/D₂ receptors due to its bulky, lipophilic substituent .

- Functional Outcomes : The furan derivative’s reduced lipophilicity compared to benzhydryl (Compound 22e) or isopentyloxy groups may limit blood-brain barrier penetration, favoring peripheral over CNS activity .

- Therapeutic Potential: Unlike 8-(3-chloro-6-trifluoromethylpyridin-2-yloxy) (Compound 3m), which retains analgesic effects without CNS stimulation, the furan analog’s activity profile remains underexplored but may leverage furan’s metabolic stability for sustained effects .

Impact of Substituent Lipophilicity and Electronic Effects

- Lipophilicity: The furan group (logP ~1.2) is less lipophilic than arylpiperazines (logP ~3.5) but more polar than alkyl chains (e.g., isopentyloxy, logP ~2.8). This balances solubility and membrane permeability . SAR Insight: Lipophilic 8-substituents (e.g., dipropylamino) enhance 5-HT₇/D₂ affinity by filling hydrophobic receptor pockets, while polar groups (e.g., hydroxyethylamino) reduce off-target binding .

Electronic Effects :

- The furan’s electron-rich ring may engage in π-π stacking or hydrogen bonding with serotonergic receptors, contrasting with the electron-withdrawing trifluoromethyl group in Compound 3m, which enhances analgesic potency .

生物活性

8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a furan ring and various alkyl substituents, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.28 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄O₃ |

| Molecular Weight | 270.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism or other biological pathways.

- Receptor Modulation : It may act as an agonist or antagonist at purinergic receptors, influencing cellular signaling pathways.

- DNA Intercalation : The structure may allow it to intercalate into DNA, affecting gene expression and cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of purine derivatives. For instance:

- In vitro studies have shown that derivatives with similar structures exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary research suggests that this compound may have potential anticancer effects:

- Cell line studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival .

Antiviral Effects

The compound's ability to interfere with viral replication has also been noted:

- Studies on viral infections suggest that purine derivatives can inhibit the replication of viruses by targeting viral polymerases .

Case Studies

A few notable case studies illustrate the biological activity of compounds related to this compound:

- Antibacterial Study :

- Anticancer Research :

- Antiviral Activity :

常见问题

Q. Table 1: Structural Variations and Biological Activity of Related Purine Derivatives

| Substituent Position | Modification | Observed Activity Change | Reference |

|---|---|---|---|

| 8-position | Furan vs. cyclohexyl | Enhanced kinase inhibition | |

| 7-position | Chloroethyl vs. ethyl | Increased cytotoxicity |

Advanced: What methodologies are used to study degradation pathways and metabolite identification?

Answer:

Degradation analysis includes:

- Accelerated Stability Testing : Expose to stress conditions (heat, light, pH extremes) and monitor via LC-MS .

- Metabolite Profiling : Incubate with liver microsomes and identify products using high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。